

An In-depth Technical Guide to the Molecular Structure of Decamethylcyclopentasiloxane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Decamethylpentasiloxane*

Cat. No.: *B14308882*

[Get Quote](#)

This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and analysis of decamethylcyclopentasiloxane (D5). It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this organosilicon compound.

Introduction to Decamethylcyclopentasiloxane (D5)

Decamethylcyclopentasiloxane, commonly known as D5, is a cyclic organosilicon compound with the chemical formula $[(\text{CH}_3)_2\text{SiO}]_5$.^[1] It belongs to a class of materials called cyclomethicones, which are cyclic dimethyl siloxanes.^{[2][3]} D5 is a colorless, odorless, and slightly volatile liquid characterized by low viscosity, high volatility, and a non-greasy feel.^{[1][2]} These properties make it a valuable ingredient in a wide range of industrial and consumer products, including cosmetics, personal care items like deodorants and hair sprays, lubricants, and as an intermediate in the production of silicone polymers.^{[4][5][6]} Its chemical inertness and thermal stability also contribute to its widespread use.^[2]

Molecular Structure and Properties

The core of the D5 molecule is a five-membered ring composed of alternating silicon and oxygen atoms (a siloxane backbone). Each silicon atom is also bonded to two methyl (- CH_3) groups.^[2]

2.1 Chemical Composition and Bonding

The structure consists of a repeating dimethylsiloxane monomer unit, $(\text{CH}_3)_2\text{SiO}$. The Si-O bonds that form the backbone of the ring are polar and possess a partial double-bond character, contributing to the flexibility and thermal stability of the siloxane chain.^[7] The Si-C bonds are less polar and stable. The molecule's overall structure is non-polar due to the symmetrical arrangement of the methyl groups, which encase the siloxane ring.

2.2 Physicochemical and Structural Data

The key physicochemical properties and structural parameters of D5 are summarized in the tables below.

Table 1: Physicochemical Properties of Decamethylcyclopentasiloxane (D5)

Property	Value	References
CAS Number	541-02-6	[8] [9]
Molecular Formula	$\text{C}_{10}\text{H}_{30}\text{O}_5\text{Si}_5$	[8] [9]
Molecular Weight	370.77 g/mol	[8] [9]
Appearance	Colorless, odorless volatile liquid	[1] [9]
Density	0.9593 g/cm ³ (at 20°C)	[3] [9]
Melting Point	-38 °C	[3] [9]
Boiling Point	210 °C (at 760 mmHg)	[3] [9]
Vapor Pressure	0.2 mmHg (at 25°C)	[3]
Water Solubility	17 ppb (0.017 mg/L) (at 25°C)	[3] [9]
Log K _{ow}	8.06	[3]

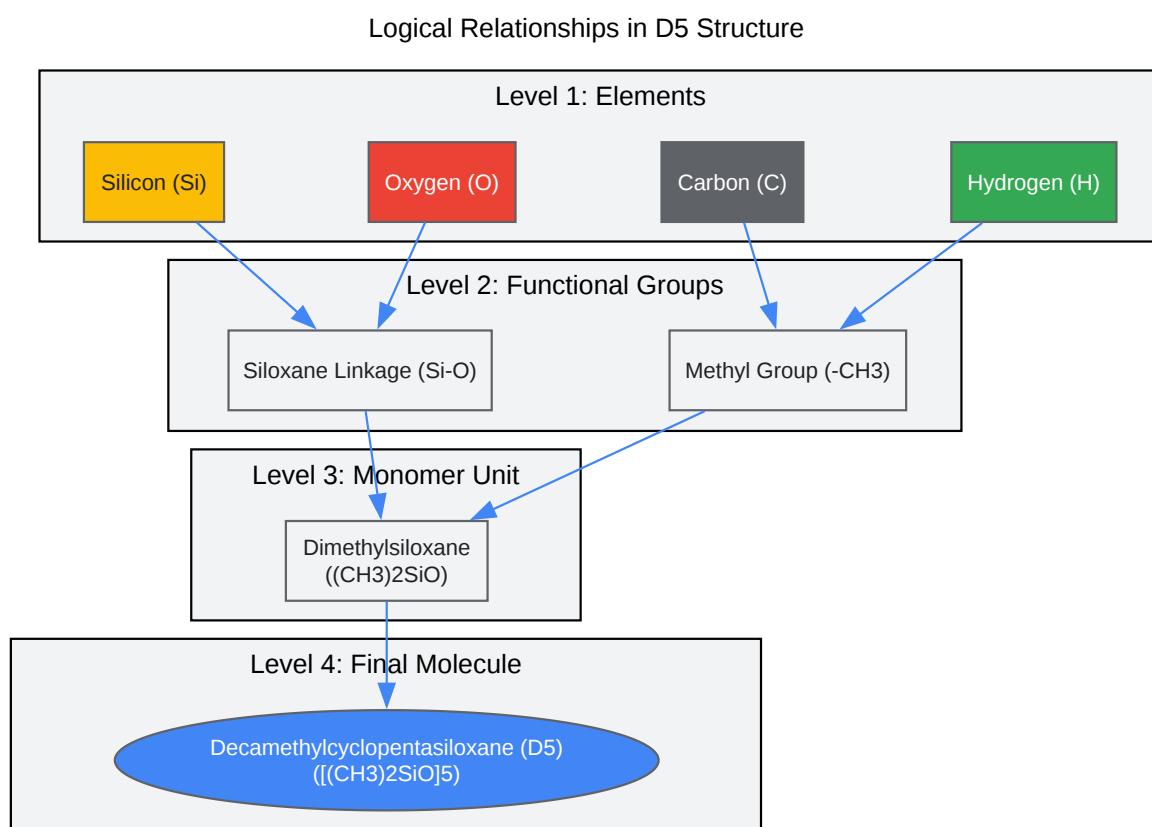

| Refractive Index | 1.3982 (at 20°C) |[\[9\]](#) |

Table 2: General Structural Parameters of Siloxanes

Parameter	Typical Value	References
Si-O Bond Length	~1.64 Å	[7]
Si-C Bond Length	~1.87 Å	[10][11]

| Si-O-Si Bond Angle | 145-160° | [7] |

Note: Si-C bond length is based on data from related tetramethylsilane and dimethylsilane compounds.

[Click to download full resolution via product page](#)

Caption: Hierarchical structure of Decamethylcyclopentasiloxane (D5).

Experimental Protocols

3.1 Synthesis of Decamethylcyclopentasiloxane

A primary commercial method for synthesizing D5 involves the hydrolysis of dimethyldichlorosilane ($(CH_3)_2SiCl_2$).[\[1\]](#)

Protocol 1: Hydrolysis of Dimethyldichlorosilane

- Reaction: Dimethyldichlorosilane is reacted with water. This hydrolysis reaction replaces the chlorine atoms with hydroxyl (-OH) groups, forming the unstable intermediate dimethylsilanediol ($(CH_3)_2Si(OH)_2$).
- Condensation: The silanediol molecules readily undergo intermolecular condensation, eliminating water to form a mixture of linear and cyclic polydimethylsiloxanes.[\[1\]](#)
- Equilibration: To maximize the yield of the desired cyclic species (D4 and D5), the mixture is heated in the presence of a strong base catalyst, such as potassium hydroxide (KOH). This process, known as equilibration, cleaves and reforms siloxane bonds, driving the equilibrium towards the more volatile cyclic compounds.[\[1\]](#)
- Purification: The volatile cyclic siloxanes, including D5, are then separated and purified from the mixture by fractional distillation.[\[1\]](#)

3.2 Structural Characterization Methods

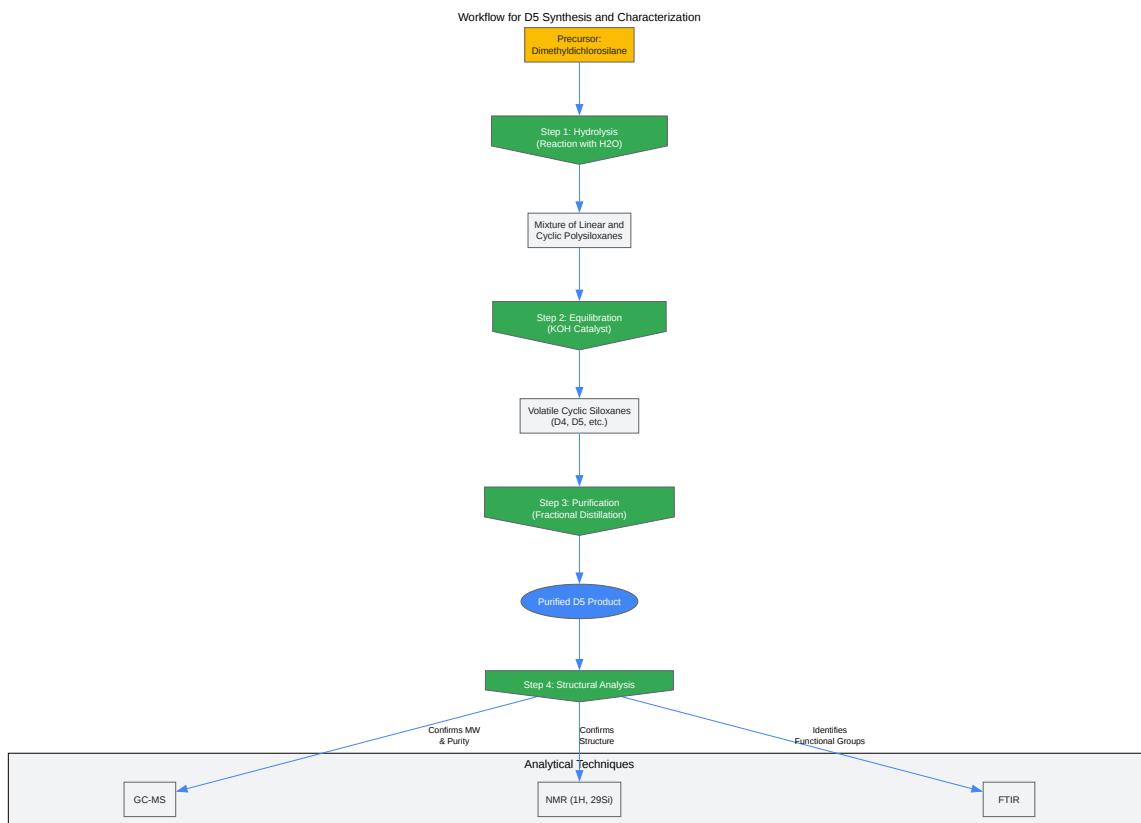
The molecular structure of D5 is confirmed using a variety of analytical techniques.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a standard method for identifying and quantifying D5.

- Sample Preparation: The sample containing D5 is diluted in an appropriate solvent (e.g., hexane or cyclopentyl methyl ether).[\[12\]](#)
- Gas Chromatography: The diluted sample is injected into a gas chromatograph. The components are separated based on their boiling points and interactions with the capillary column (a non-polar column is typically used). D5, being volatile, elutes from the column at a characteristic retention time.

- Mass Spectrometry: As D5 elutes from the GC column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting charged fragments are separated by their mass-to-charge (m/z) ratio, producing a characteristic mass spectrum.[13]


Table 3: Key Electron Ionization MS Fragments for D5

m/z	Proposed Fragment Ion	Description	References
355	$[\text{C}_9\text{H}_{27}\text{O}_5\text{Si}_5]^+$	$[\text{M}-\text{CH}_3]^+$ (Loss of one methyl group)	[14]
267	$[\text{C}_7\text{H}_{21}\text{O}_4\text{Si}_4]^+$	Loss of $(\text{CH}_3)_3\text{SiOH}$ from $[\text{M}-\text{CH}_3]^+$	[14]
207	$[\text{C}_5\text{H}_{15}\text{O}_3\text{Si}_3]^+$	Cyclic or linear siloxane fragment	[15]

| 73 | $[\text{C}_3\text{H}_9\text{Si}]^+$ | $[(\text{CH}_3)_3\text{Si}]^+$ (Trimethylsilyl ion) | [14] |

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (^1H) and silicon (^{29}Si) atoms in the molecule.

- Sample Preparation: A sample of purified D5 is dissolved in a deuterated solvent (e.g., CDCl_3).
- Data Acquisition:
 - ^1H NMR: A proton NMR spectrum will show a single, sharp singlet peak. This is because all 30 methyl protons are chemically equivalent due to the high symmetry of the molecule and the rapid conformational changes of the ring at room temperature.[16]
 - ^{13}C NMR: A carbon-13 NMR spectrum will similarly show a single peak corresponding to the 10 equivalent methyl carbons.
 - ^{29}Si NMR: A silicon-29 NMR spectrum will display a single resonance, confirming the presence of only one type of silicon environment in the cyclic structure.[3]

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis and analysis of D5.

Conclusion

The molecular structure of decamethylcyclopentasiloxane is defined by its stable yet flexible five-unit siloxane ring, symmetrically substituted with methyl groups. This unique cyclic structure is responsible for its distinct physicochemical properties, such as high volatility and low surface tension, which are critical for its applications in scientific research and various industries. The synthesis via hydrolysis of dichlorosilanes and subsequent characterization by established techniques like GC-MS and NMR spectroscopy are well-documented, providing robust methods for quality control and further investigation of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Decamethylcyclopentasiloxane - Wikipedia [en.wikipedia.org]
- 2. DECAMETHYLCYCLOPENTASILOXANE (D5) - Ataman Kimya [atamanchemicals.com]
- 3. Decamethylcyclopentasiloxane | C₁₀H₃₀O₅Si₅ | CID 10913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinfo.com [nbinfo.com]
- 5. aglayne.com [aglayne.com]
- 6. grandviewresearch.com [grandviewresearch.com]
- 7. Buy Decamethylpentasiloxane-1,9-diol (EVT-3198324) | 7445-36-5 [evitachem.com]
- 8. Cyclopentasiloxane, decamethyl- [webbook.nist.gov]
- 9. Decamethylcyclopentasiloxane [drugfuture.com]
- 10. CCCBDB comparison of experimental and calculated bond lengths [cccbdb.nist.gov]
- 11. CCCBDB comparison of experimental and calculated bond lengths [cccbdb.nist.gov]
- 12. Decamethylcyclopentasiloxane synthesis - chemicalbook [chemicalbook.com]
- 13. Cyclopentasiloxane, decamethyl- [webbook.nist.gov]
- 14. Decamethylcyclopentasiloxane(541-02-6) MS [m.chemicalbook.com]
- 15. Chemical characterization and formation of secondary organosiloxane aerosol (SOSiA) from OH oxidation of decamethylcyclopentasiloxane - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00161F [pubs.rsc.org]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Molecular Structure of Decamethylcyclopentasiloxane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14308882#understanding-the-molecular-structure-of-decamethylpentasiloxane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com